Arundanine

Natural Product Chemistry Alkaloid Isolation Structural Elucidation

Arundanine is a naturally occurring dimeric indole alkaloid first isolated from the roots of the plant *Arundo donax* L. (Poaceae).

Molecular Formula C24H30N4O
Molecular Weight 390.5 g/mol
CAS No. 618852-71-4
Cat. No. B12391830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArundanine
CAS618852-71-4
Molecular FormulaC24H30N4O
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C(=C(C=C2)O)N3C=C(C4=CC=CC=C43)CCN(C)C
InChIInChI=1S/C24H30N4O/c1-26(2)13-11-17-15-25-20-9-10-22(29)24(23(17)20)28-16-18(12-14-27(3)4)19-7-5-6-8-21(19)28/h5-10,15-16,25,29H,11-14H2,1-4H3
InChIKeyCMWJUTZFSDKTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arundanine (CAS 618852-71-4): A Dimeric Indole Alkaloid from Arundo donax for Targeted Research Sourcing


Arundanine is a naturally occurring dimeric indole alkaloid first isolated from the roots of the plant *Arundo donax* L. (Poaceae) [1]. Its molecular formula is C24H30N4O, with a molecular weight of 390.52 g/mol [2]. The compound's structure was elucidated as 3-(N,N-dimethylaminoethyl)-4-[3-(N,N-dimethylaminoethyl)indole-1-yl]-5-hydroxyindole, establishing it as a distinct, bis-indole scaffold within the broader alkaloid class [1].

Why Arundanine Cannot Be Interchanged with General 'Dimeric Alkaloids' in Research Protocols


Generic substitution within the dimeric alkaloid class is scientifically invalid due to profound differences in core structure, molecular weight, and attendant physicochemical properties that dictate experimental outcomes. Arundanine is a specific dimeric indole alkaloid, which is structurally and functionally distinct from other common natural product dimers like bisbenzylisoquinoline (BBIQ) alkaloids (e.g., tetrandrine) or other indole alkaloids from Arundo donax (e.g., arundarine) [1][2]. These differences preclude interchangeability and require precise compound sourcing for reproducible data generation.

Procurement-Relevant Comparative Evidence for Arundanine (CAS 618852-71-4)


Arundanine (C24H30N4O) vs. Arundarine (C24H28N4O): A Key Distinction in Molecular Formula and Core Scaffold

Arundanine possesses a molecular formula of C24H30N4O and is characterized as a 3,3'-bis(dimethylaminoethyl)-substituted 1,4'-biindole scaffold. In contrast, the closely related alkaloid arundarine, also isolated from the same plant source, has a distinct molecular formula of C24H28N4O and a core structure identified as a 5-[3-(2-dimethylaminoethyl)indol-1-yl]-6-hydroxy-N2-methyl-1,2,3,4-tetrahydro-β-carboline [1]. This difference in core scaffold (a simple biindole vs. an indole linked to a tetrahydro-β-carboline) fundamentally alters the compounds' molecular geometry and potential target interactions [1].

Natural Product Chemistry Alkaloid Isolation Structural Elucidation

Arundanine (MW 390.52) vs. Arundamine (MW 376.49): A Definitive 14-Dalton Mass Differential

Arundanine is the N-methyl derivative of the alkaloid arundamine, resulting in a precise and analytically verifiable difference in their molecular weights [1]. Arundanine has a molecular weight of 390.52 g/mol, whereas arundamine has a molecular weight of 376.49 g/mol [2]. This 14-Dalton difference corresponds to a single methyl (-CH3) group substitution [1]. Mass spectrometric fragmentation studies have been conducted to differentiate these two compounds based on their unique fragmentation pathways, providing a clear analytical fingerprint [3].

Mass Spectrometry Analytical Chemistry Metabolite Identification

Physical Property Differentiation: Arundanine vs. Arundarine in Chromatographic Context

Arundanine exhibits a predicted topological polar surface area (TPSA) of 47.40 Ų [1]. This value differs from that of its close analog arundarine, which is predicted to have a TPSA of 40.90 Ų [2]. While both are calculated, this difference in polar surface area is a direct consequence of their distinct core structures and hydrogen bonding capacities (arundanine has two hydrogen bond donors, arundarine has one) [1][2]. This variation will influence their behavior in reverse-phase liquid chromatography and may impact passive membrane permeability in cellular assays.

Chromatography Physicochemical Properties Separation Science

Verified Application Scenarios for Arundanine (CAS 618852-71-4) Based on Comparative Evidence


Analytical Method Development and Quality Control of Dimeric Indole Alkaloids

Arundanine serves as a high-purity reference standard for developing and validating LC-MS or HPLC methods aimed at resolving complex mixtures of dimeric alkaloids from natural product extracts. Its distinct molecular weight (390.52 Da) and TPSA (47.40 Ų), which differ from co-occurring alkaloids like arundamine and arundarine, make it an ideal calibrant for ensuring accurate peak assignment and quantitation in analytical workflows [1][2].

Targeted Natural Product Dereplication and Metabolomics

In metabolomics or natural product discovery programs investigating Arundo donax or related species, arundanine is an essential authenticated standard for dereplication. Its unique mass spectral fragmentation pattern and 14-Da mass shift relative to arundamine enable the rapid, confident identification of this specific alkaloid within complex biological matrices, preventing misidentification and streamlining discovery efforts [1][3].

Structure-Activity Relationship (SAR) Studies of Bis-Indole Scaffolds

Arundanine is a key tool compound for SAR investigations into the biological activity of bis-indole alkaloids. Its specific 3,3'-bis(dimethylaminoethyl)-1,4'-biindole scaffold is distinct from the indole-β-carboline core of arundarine, allowing researchers to probe the precise role of the biindole core versus other dimeric linkages in assays for anti-inflammatory, analgesic, or cytotoxic activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arundanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.